molecular formula C12H11ClN2O2S B5666248 4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide

4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B5666248
M. Wt: 282.75 g/mol
InChI Key: KQGXAGGKSAEMGN-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. As part of the benzenesulfonamide family, it features a core structure known for its versatility and significant biological activity. The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, frequently found in molecules with a range of pharmacological properties, including antiviral, anticancer, and anti-carbonic anhydrase activities . Researchers are exploring such compounds for their potential as key intermediates or target molecules in the development of novel therapeutic agents . The molecular structure, which integrates a chlorophenyl group with a methyl-substituted pyridine via a sulfonamide linker, is designed for interaction with various biological targets. Related sulfonamide derivatives have demonstrated potent pro-apoptotic activity against a panel of human cancer cell lines, such as breast cancer MCF-7, cervical cancer HeLa, and colon cancer HCT-116, in vitro . The specific pattern of substitution on the pyridine and benzene rings is critical for modulating the compound's electronic properties, lipophilicity, and overall binding affinity, which can influence both biological activity and physicochemical characteristics. This product is intended for research and development purposes in a controlled laboratory environment. 4-Chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-9-2-7-12(14-8-9)15-18(16,17)11-5-3-10(13)4-6-11/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGXAGGKSAEMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Cl Displacement)

The para-chloro group on the benzene ring is susceptible to nucleophilic substitution under basic or catalytic conditions. This reactivity is leveraged to introduce diverse functional groups.

Reaction Type Reagents/Conditions Products Source
Amine substitutionAliphatic amines, K₂CO₃, DMF, 80°C4-Amino-N-(5-methylpyridin-2-yl)benzenesulfonamide ,
Thiol substitutionThiophenol, CuI, DMSO, 100°C4-(Phenylthio)-N-(5-methylpyridin-2-yl)benzenesulfonamide ,
HydroxylationNaOH(aq), H₂O/EtOH, reflux4-Hydroxy-N-(5-methylpyridin-2-yl)benzenesulfonamide

Key Findings :

  • Substitution proceeds efficiently with amines and thiols, yielding derivatives with retained sulfonamide bioactivity profiles.

  • Hydroxylation requires harsh alkaline conditions due to the electron-withdrawing sulfonamide group deactivating the aromatic ring .

Sulfonamide Group Reactivity

The sulfonamide (–SO₂NH–) linkage participates in hydrolysis and alkylation reactions, though stability under physiological conditions is typical.

Reaction Type Reagents/Conditions Products Source
HydrolysisConcentrated H₂SO₄, 120°CBenzenesulfonic acid + 5-methylpyridin-2-amine
N-AlkylationMethyl iodide, NaH, THF, 0°CN-Methyl-4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide

Key Findings :

  • Hydrolysis is non-trivial and requires strong acidic conditions, preserving the pyridine ring.

  • N-Alkylation modifies the sulfonamide’s hydrogen-bonding capacity, potentially altering biological target interactions .

Pyridine Ring Functionalization

The 5-methylpyridin-2-yl group undergoes electrophilic substitution and oxidation, though its electron-deficient nature limits reactivity.

Reaction Type Reagents/Conditions Products Source
NitrationHNO₃/H₂SO₄, 0°C5-Methyl-3-nitro-pyridin-2-yl derivative (minor)
OxidationKMnO₄, H₂O, 100°C5-Carboxypyridin-2-yl derivative ,

Key Findings :

  • Nitration occurs at the pyridine’s 3-position but in low yield due to steric hindrance from the methyl group .

  • Oxidation of the 5-methyl group to a carboxylic acid is feasible but requires prolonged heating.

Reductive Transformations

The sulfonamide and aromatic systems are generally resistant to reduction, but selective pathways exist.

Reaction Type Reagents/Conditions Products Source
Chloro group reductionH₂, Pd/C, EtOH, 25°C4-Hydro-N-(5-methylpyridin-2-yl)benzenesulfonamide

Key Findings :

  • Catalytic hydrogenation selectively reduces the chloro group to hydrogen without affecting the sulfonamide or pyridine .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at the chloro site.

Reaction Type Reagents/Conditions Products Source
Suzuki couplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃4-Biphenyl-N-(5-methylpyridin-2-yl)benzenesulfonamide

Key Findings :

  • Cross-coupling expands the compound’s aromatic system, enhancing π-stacking interactions in biological targets .

Scientific Research Applications

Scientific Research Applications

The compound exhibits significant potential across various fields:

Antimicrobial Activity

Research indicates that 4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide demonstrates notable antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness in inhibiting growth.

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus8High
Klebsiella pneumoniae16Moderate
Escherichia coli32Low

The sulfonamide moiety is known for its role in inhibiting bacterial folate synthesis, contributing to its antimicrobial efficacy .

Anticancer Properties

The compound has been investigated for its anticancer activity, particularly against various cancer cell lines. In vitro studies have shown promising results:

Cell LineIC50 (µM)Mechanism of Action
HCT-1169Induction of apoptosis
HeLa25Cell cycle arrest
MCF-736Inhibition of proliferation

Studies reveal that the compound induces apoptosis in cancer cells, making it a candidate for further drug development .

Biochemical Research

4-Chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide serves as an important tool in biochemical research, particularly in enzyme inhibition studies. It has been shown to inhibit key enzymes involved in metabolic pathways relevant to both microbial growth and cancer cell proliferation.

Anticancer Studies

A study involving HCT-116 cells treated with varying concentrations of the compound showed an increase in apoptotic markers at concentrations as low as 2.5μM2.5\,\mu M. This suggests potential for developing novel anticancer agents based on this structure.

Antimicrobial Efficacy

Research indicated that derivatives of benzenesulfonamides exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, achieving over 80% inhibition at specific concentrations .

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly influence melting points, purity, and solubility:

Compound Name Melting Point (°C) HPLC Purity (%) Key Substituent Effects Reference
Compound 11 () 177–180 N/A Benzo[1,3]dioxolyl group
Compound 16 () 170–173 97.51 Trifluoromethylbenzylthio group
Compound 17 () 188.8–190.3 98.65 4-Trifluoromethylbenzylthio group

Bulky substituents (e.g., naphthalenyl in ) increase molecular weight and packing efficiency, raising melting points . Purity levels >97% () suggest synthetic robustness for iminoheteroaryl derivatives .

Crystallographic and Conformational Analysis

Crystal structures reveal how substituents affect molecular conformation:

Compound Name Torsion Angle (°) Intermolecular Interactions Reference
4-Chloro-N-(3-chlorophenyl) derivative -58.4 N–H⋯O hydrogen bonds (inversion dimers)
4-Chloro-N-(3,5-dichlorophenyl) derivative 77.8 Tilted benzene rings (87.9° angle)

The torsion angle differences (e.g., -58.4° vs. 77.8°) reflect steric and electronic effects of chlorine substituents, influencing hydrogen bonding and crystal packing .

Biological Activity

4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a pyridine ring , specifically substituted with a 5-methylpyridine moiety and a chlorine atom. Its molecular formula is C11H11ClN2O2SC_{11}H_{11}ClN_{2}O_{2}S, which indicates the presence of multiple functional groups that contribute to its biological properties. The structural arrangement enhances lipophilicity, potentially improving bioavailability compared to other sulfonamides.

The biological activity of 4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide can be attributed to several mechanisms:

  • Antimicrobial Activity : Similar compounds have been shown to inhibit bacterial folate synthesis by targeting the enzyme dihydropteroate synthase, which is crucial for the production of nucleotides in bacteria. This inhibition leads to bacterial cell death.
  • Anticancer Activity : The compound exhibits cytotoxic effects on various cancer cell lines, including HeLa and HCT-116 cells. Research indicates that it induces apoptosis through caspase activation, leading to morphological changes characteristic of programmed cell death .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide and similar compounds:

Study Biological Activity Cell Lines Tested IC50 Values (μM) Mechanism
AntimicrobialVarious bacteriaVaries; low MIC values reportedInhibition of folate synthesis
AnticancerHeLa, HCT-11634 - 36Induction of apoptosis
AnticancerMCF-7Not specifiedCaspase activation

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several sulfonamide derivatives, including 4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide. The compound demonstrated significant bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 4–8 μg/mL .
  • Cytotoxicity in Cancer Research : In vitro studies assessed the cytotoxic potential of the compound against various cancer cell lines. Results indicated that it effectively reduced cell viability and induced apoptosis in HeLa cells, with IC50 values around 34 μM. The mechanism was linked to increased caspase activity and disruption of mitochondrial membrane potential .
  • Metabolic Stability Studies : Investigations into the metabolic fate of the compound revealed that it undergoes biotransformation, producing several metabolites that may retain biological activity. Techniques such as HPLC-MS/MS were employed to identify these metabolites, which are crucial for understanding the pharmacokinetic profile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide, and what critical reaction conditions influence yield?

  • The synthesis typically involves sequential functionalization of the pyridine and benzene rings. Key steps include:

  • Chlorination : Selective introduction of chlorine at the para position of the benzenesulfonyl group (e.g., using chlorinating agents like Cl2 or SO2Cl2 under controlled temperatures) .
  • Sulfonamide coupling : Reaction of 4-chlorobenzenesulfonyl chloride with 5-methylpyridin-2-amine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Purification : Crystallization or chromatography to isolate the product, with yields highly dependent on stoichiometry and solvent choice .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Resolves the spatial arrangement of the sulfonamide group and confirms regioselectivity of substituents .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify the integration of the methylpyridine and chlorobenzene moieties (e.g., δ 8.3–8.5 ppm for pyridyl protons, δ 7.6–7.8 ppm for aromatic sulfonamide protons) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this sulfonamide derivative?

  • Similar sulfonamides exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. For example:

  • Antibacterial activity : Inhibition of bacterial acyl carrier protein synthase (AcpS) via sulfonamide-enzyme interactions .
  • Anticancer potential : Structural analogs disrupt kinase signaling pathways in vitro .
  • Anti-hypertensive effects : Modulation of ion channels or angiotensin-converting enzyme (ACE) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict regioselectivity in chlorination steps?

  • Density Functional Theory (DFT) : Models transition states to predict the stability of chlorinated intermediates, guiding reagent selection (e.g., electrophilic vs. radical chlorination) .
  • Reaction pathway simulations : Tools like Gaussian or ORCA assess activation energies, minimizing byproducts (e.g., meta-chloro isomers) .
  • Machine learning : Training datasets on sulfonamide reactions identify optimal solvent/base combinations for >90% regioselectivity .

Q. How do structural modifications (e.g., substituent position, electronic effects) alter bioactivity?

  • Pyridine ring modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the 5-methyl position enhances binding to hydrophobic enzyme pockets .
  • Sulfonamide linker flexibility : Rigidifying the N–S bond via steric hindrance (e.g., ortho-substituents) reduces conformational entropy, improving target affinity .
  • Comparative SAR studies : Analogs with halogen substitutions (Br, F) show varied IC50 values against bacterial targets, correlating with electronegativity and van der Waals interactions .

Q. How can contradictory data in biological assays (e.g., variable IC50 values) be resolved?

  • Structural validation : Re-analyze compound purity via HPLC and crystallography to rule out polymorphic or hydrate forms .
  • Assay standardization : Use isogenic bacterial strains or cell lines to control for genetic variability .
  • Molecular docking : Overlay docking poses (e.g., AutoDock Vina) with X-ray structures of target enzymes to identify binding inconsistencies .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., sulfonic acid formation) .
  • Catalytic optimization : Transition metal catalysts (e.g., Pd/Cu) enhance coupling efficiency between pyridine and sulfonyl chloride .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

Methodological Resources

  • Crystallographic data : Refer to IUCr databases (e.g., CCDC entries) for sulfonamide bond angles and torsion parameters .
  • Computational tools : Use PyRx for docking studies and GROMACS for molecular dynamics simulations .
  • Synthetic protocols : Adapt stepwise procedures from PubChem (CID-specific data) and validated journal methods .

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